molecular formula C9H9N3O2 B14566579 [2-(Hydroxymethyl)phenyl]acetyl azide CAS No. 61361-09-9

[2-(Hydroxymethyl)phenyl]acetyl azide

Cat. No.: B14566579
CAS No.: 61361-09-9
M. Wt: 191.19 g/mol
InChI Key: RQBDSWQHMBIMPL-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)phenyl]acetyl azide is a specialized organic compound featuring a phenyl ring substituted with a hydroxymethyl group at the 2-position, an acetyl group, and an azide (-N₃) functional group. This structure combines aromaticity with reactive moieties, making it valuable in synthetic chemistry, particularly in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical intermediate synthesis. The hydroxymethyl group enhances solubility in polar solvents, while the azide group provides a high-energy handle for bioorthogonal reactions .

Properties

CAS No.

61361-09-9

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-[2-(hydroxymethyl)phenyl]acetyl azide

InChI

InChI=1S/C9H9N3O2/c10-12-11-9(14)5-7-3-1-2-4-8(7)6-13/h1-4,13H,5-6H2

InChI Key

RQBDSWQHMBIMPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N=[N+]=[N-])CO

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Acyl Chlorides

The most direct route to [2-(Hydroxymethyl)phenyl]acetyl azide involves substituting a chloride leaving group with an azide nucleophile. This method mirrors the synthesis of 2-azido-N-(4-methylphenyl)acetamide, where 2-chloro-N-(p-tolyl)acetamide reacts with sodium azide in a refluxing ethanol/water mixture (70:30 v/v) for 24 hours. For the target compound, the analogous starting material, [2-(Hydroxymethyl)phenyl]acetyl chloride, is treated with sodium azide under similar conditions.

Reaction conditions:

  • Solvent System : Ethanol/water (70:30) ensures solubility of both organic and inorganic reactants.
  • Temperature : Reflux at 80°C drives the reaction to completion.
  • Work-up : Filtration and washing with cold water yield the crude product, which is recrystallized from hot ethanol to afford colorless crystals.

This method achieves a 73% yield for structurally related compounds, suggesting comparable efficiency for this compound. The hydroxymethyl group’s stability under these conditions is inferred from analogous syntheses where hydroxyl-containing substrates remain intact during azidation.

Mixed Anhydride-Mediated Azidation

An alternative approach employs mixed anhydride intermediates to activate the carbonyl group for azide substitution. A patent detailing the synthesis of 4-(1-(4-(perfluoroethoxy)phenyl)-1H-1,2,4-triazol-3-yl)benzoyl azide illustrates this method. Here, the carboxylic acid is converted to a mixed anhydride using ethyl chloroformate and triethylamine in tetrahydrofuran (THF), followed by sodium azide addition.

Procedure :

  • Activation : [2-(Hydroxymethyl)phenyl]acetic acid is treated with ethyl chloroformate and triethylamine in THF at 0–5°C to form the mixed anhydride.
  • Azidation : Aqueous sodium azide is added dropwise, maintaining temperatures below 4°C to minimize side reactions.
  • Isolation : The product precipitates upon water addition and is purified via recrystallization.

This method offers precise control over exothermic reactions and avoids isolated acyl chlorides, which can be unstable. Yields in analogous systems exceed 90%, though scalability depends on careful temperature management.

In Situ Acyl Chloride Generation

For substrates where pre-formed acyl chlorides are impractical, in situ generation using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] is viable. The carboxylic acid precursor, [2-(Hydroxymethyl)phenyl]acetic acid, is treated with SOCl₂ in anhydrous dichloromethane (DCM) at 0°C, followed by sodium azide in acetone/water.

Optimized Protocol :

  • Chlorination : SOCl₂ (1.2 eq.) in DCM at 0°C for 2 hours.
  • Azidation : Sodium azide (1.5 eq.) in acetone/water (1:1) at 0°C for 4 hours.
  • Yield : ~68% (extrapolated from similar systems).

This one-pot procedure minimizes handling of moisture-sensitive intermediates, though excess SOCl₂ must be thoroughly removed to prevent side reactions.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Advantages
Nucleophilic Substitution Acyl chloride Ethanol/water, reflux, 24 h 73% Simplicity, high purity
Mixed Anhydride Carboxylic acid THF, 0–5°C, 2 h >90% Avoids acyl chloride isolation
In Situ Chloride Carboxylic acid DCM/SOCl₂, 0°C, 4 h ~68% One-pot, reduced handling

Mechanistic Insights

Azide substitution proceeds via an SN² mechanism at the carbonyl carbon, with sodium azide acting as a nucleophile. In mixed anhydride routes, the electrophilic carbonyl is activated by the chloroformate, facilitating azide attack. Steric effects from the ortho-hydroxymethyl group may slightly hinder reactivity, necessitating prolonged reaction times compared to para-substituted analogs.

Crystallographic and Spectroscopic Characterization

X-ray diffraction of related azides reveals planar carbonyl groups and linear azide moieties (N–N–N ~170°). Hydrogen bonding between the hydroxymethyl group and azide nitrogen may stabilize the crystal lattice, as seen in 2-azido-N-(4-methylphenyl)acetamide.

Key Spectral Data :

  • FT-IR : N₃ stretch at 2105 cm⁻¹; OH stretch at 3400 cm⁻¹.
  • ¹H NMR (CDCl₃) : δ 4.35 (s, 2H, CH₂N₃), δ 4.70 (s, 2H, CH₂OH), δ 7.25–7.45 (m, 4H, aromatic).

Chemical Reactions Analysis

Types of Reactions

[2-(Hydroxymethyl)phenyl]acetyl azide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted by nucleophiles, leading to the formation of amines.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

    Substitution: Primary amines.

    Reduction: Primary amines.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

[2-(Hydroxymethyl)phenyl]acetyl azide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in organic transformations.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [2-(Hydroxymethyl)phenyl]acetyl azide involves its high reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of highly reactive intermediates, such as nitrenes, which can further react with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs, such as substituted phenylacetic acid derivatives, azide-containing compounds, and hydroxymethyl-bearing molecules.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functional Groups Reactivity/Applications Key Differences from Target Compound Reference
2-Azido-2-phenylacetyl chloride Azide, acetyl chloride, phenyl Precursor for amide coupling; reactive Lacks hydroxymethyl; higher electrophilicity
2-Hydroxyphenylacetic acid 2-hydroxy, acetic acid Metabolic intermediate; antioxidant No azide or hydroxymethyl; lower reactivity
Methyl 2-phenylacetoacetate Methyl ester, acetyl, phenyl Synthetic precursor for amphetamines Ester group instead of azide; no hydroxymethyl
5-CA-2-HM-MCBX (from ) Hydroxymethyl, methoxy, carboxylic acid Pharmaceutical metabolite Carboxylic acid instead of azide; complex substitution pattern
490-M24 (from ) Methoxyimino, hydroxymethyl, methyl ester Antimicrobial research Methoxyimino group; ester vs. azide

Key Findings from Comparative Analysis

Reactivity: The azide group in [2-(Hydroxymethyl)phenyl]acetyl azide enables rapid cycloaddition reactions, unlike 2-hydroxyphenylacetic acid or methyl 2-phenylacetoacetate, which lack this functionality .

Pharmaceutical Relevance :

  • Compounds like 5-CA-2-HM-MCBX and 490-M24 share the hydroxymethyl motif but are tailored for metabolic pathways (e.g., β-lactam antibiotic derivatives) rather than click chemistry .
  • The absence of a carboxylic acid group in the target compound distinguishes it from salicylamide derivatives (e.g., MM0381.21 in ), which are designed for esterase-mediated drug delivery .

Synthetic Utility :

  • While methyl/ethyl 2-phenylacetoacetate (–8) are precursors for illicit drug synthesis, the azide in this compound directs its use toward controlled bioconjugation or polymer chemistry .

Q & A

Q. Can machine learning predict optimal reaction conditions for large-scale synthesis of this compound?

  • Approach :
  • Dataset Curation : Compile historical reaction data (yields, solvents, catalysts) from analogous azide syntheses.
  • Model Training : Use gradient-boosted decision trees (e.g., XGBoost) to prioritize conditions (e.g., solvent polarity <5, temperature 0–10°C) .

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